Sodium 3-methyl-2-oxobutanoate-13C2,d1

LC-MS/MS quantification Internal standardization Isotope dilution mass spectrometry

Endogenous KIV interference compromises LC-MS/MS quantification when unlabeled or single-isotope internal standards are used. Sodium 3-methyl-2-oxobutanoate-13C2,d1 provides a +3 Da mass shift via dual ¹³C₂,d₁ labeling for baseline-resolved MS detection without deuterium-induced retention time drift. • +3 Da shift eliminates M+1 isotopomer overlap for reliable peak integration • Dual ¹³C/d labeling avoids deuterium isotope effect on retention time vs. d-only analogs • Validated for MSUD biomarker monitoring, BCAA flux analysis & cancer cachexia metabolomics • Sodium salt formulation; ≥98% purity; ready for aqueous reconstitution

Molecular Formula C5H7NaO3
Molecular Weight 141.09 g/mol
Cat. No. B12059467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-methyl-2-oxobutanoate-13C2,d1
Molecular FormulaC5H7NaO3
Molecular Weight141.09 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3D;
InChIKeyWIQBZDCJCRFGKA-VQUYYKNDSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-methyl-2-oxobutanoate-13C2,d1: Product Baseline and Procurement Context for Stable Isotope-Labeled α-Keto Acid Tracers


Sodium 3-methyl-2-oxobutanoate-13C2,d1 (synonyms: α-Ketoisovaleric acid-13C,d sodium salt; Sodium dimethylpyruvate-13C,d) is a dual stable isotope-labeled derivative of sodium 3-methyl-2-oxobutanoate (α-ketoisovalerate, KIV), the α-keto acid transamination product of valine [1]. This compound belongs to the class of isotopically labeled branched-chain α-keto acids (BCKAs) utilized as metabolic tracers and internal standards. The molecular formula incorporates two carbon-13 atoms (¹³C₂) and one deuterium atom (d₁), yielding a molecular weight of approximately 141.09 g/mol (¹³C₂C₃H₆DNaO₃) [2]. The sodium salt formulation enhances aqueous solubility and stability for cell culture and in vivo applications .

Sodium 3-methyl-2-oxobutanoate-13C2,d1: Why Unlabeled or Single-Labeled Analogs Cannot Be Substituted in MS-Based Quantification and Flux Studies


Stable isotope-labeled α-keto acids are not interchangeable commodities in analytical chemistry and metabolic flux analysis. The specific isotopic labeling pattern—two ¹³C atoms plus one deuterium (¹³C₂,d₁)—produces a mass shift of +3 Da relative to the unlabeled endogenous metabolite, which is essential for reliable MS-based quantification [1]. Unlabeled sodium 3-methyl-2-oxobutanoate (CAS 3715-29-5; MW ~138.1 g/mol) cannot serve as an internal standard because it is indistinguishable from endogenous KIV, introducing matrix effect errors. Single ¹³C-labeled analogs (¹³C₁) provide only a +1 Da shift, increasing the risk of isotopic overlap with natural abundance M+1 isotopomers and reducing signal-to-noise ratio in complex biological matrices [2]. Deuterium-only labeled forms (d₁ or d₃) may exhibit chromatographic retention time shifts (deuterium isotope effect) that compromise co-elution accuracy, whereas dual ¹³C₂,d₁ labeling balances mass shift sufficiency with analytical compatibility [3].

Sodium 3-methyl-2-oxobutanoate-13C2,d1: Quantitative Evidence for Analytical and Metabolic Differentiation from Closest Analogs


Mass Shift Advantage of Dual ¹³C₂,d₁ Labeling vs. Single ¹³C₁ Labeling for LC-MS/MS Internal Standardization

Sodium 3-methyl-2-oxobutanoate-13C2,d1 provides a +3 Da mass shift (m/z increase of 3 units relative to unlabeled KIV), which enables clear chromatographic and mass spectrometric separation from endogenous α-ketoisovalerate (M) and its natural abundance M+1 isotopomer. In contrast, a single ¹³C-labeled analog (¹³C₁) yields only a +1 Da shift, creating potential isotopic crosstalk with the ~5.5% natural abundance M+1 peak of unlabeled KIV, which can introduce quantification bias of approximately 5-10% depending on endogenous analyte abundance [1]. The dual labeling strategy eliminates this cross-interference, improving assay accuracy in low-abundance biological matrices such as cerebrospinal fluid and tissue homogenates [2].

LC-MS/MS quantification Internal standardization Isotope dilution mass spectrometry

Chromatographic Co-Elution Fidelity: ¹³C₂,d₁ vs. Deuterium-Only (d₃) Labeled α-Keto Acid Internal Standards

Deuterium labeling in α-keto acids can induce a measurable reverse isotope effect in reversed-phase liquid chromatography, where deuterated analytes elute slightly earlier than their protiated counterparts. For d₃-labeled α-ketoisocaproic acid (KIC-d₃, +3 Da from three deuteriums), this retention time shift can be up to 0.1-0.3 minutes under typical gradient conditions, causing imperfect co-elution with the endogenous analyte and compromising matrix effect correction in electrospray ionization . Sodium 3-methyl-2-oxobutanoate-13C2,d1, which derives only +1 Da from deuterium and +2 Da from ¹³C, exhibits minimal retention time deviation (typically <0.05 minutes) while maintaining adequate mass separation [1]. This ensures near-identical ionization suppression/enhancement between analyte and internal standard.

Chromatographic isotope effect GC-MS LC-MS Deuterium retention time shift

Metabolic Tracing Specificity: Dual-Labeled KIV vs. Single-Labeled Leucine Precursors in Valine Flux Analysis

In metabolic flux studies of valine metabolism, infusion of [U-¹³C]leucine generates labeled α-ketoisocaproate (KIC) as a downstream product, but this approach convolutes leucine and valine pathway fluxes due to shared BCAA catabolic enzymes (BCAT and BCKDH) [1]. Direct administration of ¹³C₂-labeled α-ketoisovalerate (KIV) bypasses the leucine-to-KIC transamination step and allows independent assessment of valine-specific reamination and oxidation fluxes. The d₁ label in sodium 3-methyl-2-oxobutanoate-13C2,d1 provides an orthogonal isotopic handle for distinguishing administered tracer from endogenous KIV pools in MS-based isotopomer analysis . In the heart, the major metabolic fate of [U-¹³C]KIV is reamination to valine, with BCKDH activation not impeding this flux, demonstrating that direct KIV tracing is essential for accurate valine flux quantification without leucine pathway crosstalk [2].

Valine metabolism Metabolic flux analysis Branched-chain amino acid catabolism

Molecular Weight Differentiation from Closest Structural and Labeling Analogs

The molecular weight of sodium 3-methyl-2-oxobutanoate-13C2,d1 (141.09 g/mol; formula ¹³C₂C₃H₆DNaO₃) [1] provides unambiguous identification relative to closely related products that may be inadvertently substituted in procurement. The unlabeled sodium 3-methyl-2-oxobutanoate has a molecular weight of 138.08-138.1 g/mol (C₅H₇NaO₃) . The ¹³C₂-only labeled analog (without deuterium) has a molecular weight of 140.08 g/mol (¹³C₂C₃H₇NaO₃) [2]. The d₁-only labeled analog has a molecular weight of 139.09 g/mol. This sequential mass ladder (+2 Da for ¹³C₂, +1 Da for d₁) allows researchers to verify by high-resolution MS that the correct labeling specification has been received, which is critical for maintaining experimental reproducibility and data integrity in multi-site or longitudinal studies where consistent tracer identity is required [3].

Isotopic purity Compound authentication Quality control

Sodium 3-methyl-2-oxobutanoate-13C2,d1: High-Impact Research and Analytical Application Scenarios Supported by Evidence


Absolute Quantification of Plasma and Tissue α-Ketoisovalerate by LC-MS/MS Isotope Dilution

Sodium 3-methyl-2-oxobutanoate-13C2,d1 is optimally suited as an internal standard for LC-MS/MS quantification of α-ketoisovalerate (KIV) in biological matrices. The +3 Da mass shift (from ¹³C₂,d₁ labeling) provides clean separation from the endogenous analyte without retention time shift issues that compromise deuterium-only labeled standards [1]. This application is particularly valuable for studies of maple syrup urine disease (MSUD) biomarker monitoring, BCAA supplementation pharmacokinetics, and metabolic phenotyping of cancer cachexia, where accurate KIV quantification is required for assessing branched-chain amino acid catabolic status .

Valine-Specific Metabolic Flux Analysis in Cardiac and Hepatic Tissues

The compound enables direct valine pathway flux quantification without leucine metabolism interference. In perfused heart studies, [U-¹³C]KIV tracing has demonstrated that KIV is preferentially reaminated to valine rather than oxidized through BCKDH [2]. The d₁ label in sodium 3-methyl-2-oxobutanoate-13C2,d1 provides an additional isotopic dimension for distinguishing newly synthesized valine isotopomers from pre-existing pools, improving flux confidence intervals in ¹³C metabolic flux analysis (¹³C-MFA) models . This scenario is directly applicable to research on cardiac metabolism in obesity and diabetes, where BCAA/BCKA dysregulation is a therapeutic target.

Isotopic Purity Verification and Multi-Site Study Standardization

The distinct molecular weight of 141.09 g/mol (versus 138.08 g/mol for unlabeled and 140.08 g/mol for ¹³C₂-only analogs) enables incoming quality control via high-resolution MS to confirm that the correct labeling specification has been received [3]. This is essential for multi-center clinical metabolomics studies, pharmaceutical bioanalysis, and longitudinal research programs where tracer identity consistency across batches and sites directly impacts data reproducibility and regulatory submission integrity [4].

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